molecular formula C19H26ClNO2 B2551665 1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride CAS No. 18966-10-4

1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride

Numéro de catalogue: B2551665
Numéro CAS: 18966-10-4
Poids moléculaire: 335.87
Clé InChI: SCDCVTZYYGAZMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-([1,1’-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride is a chemical compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. The structure of this compound includes a biphenyl group, which is a pair of connected benzene rings, and a tert-butylamino group, which is a bulky substituent that can influence the compound’s pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride typically involves several key steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether. This can be achieved by reacting 4-bromobiphenyl with sodium phenoxide in a nucleophilic aromatic substitution reaction.

    Alkylation: The biphenyl ether is then alkylated with epichlorohydrin to introduce the propanol moiety.

    Amination: The resulting intermediate is subjected to amination with tert-butylamine to form the desired tert-butylamino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

1-([1,1’-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The biphenyl ether and tert-butylamino groups can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Applications De Recherche Scientifique

1-([1,1’-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of bulky substituents on reaction mechanisms and kinetics.

    Biology: Investigated for its interactions with biological membranes and proteins, particularly in the context of beta-adrenergic receptors.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, as well as its pharmacokinetics and pharmacodynamics.

    Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.

Mécanisme D'action

The compound exerts its effects primarily through its action on beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension and arrhythmias. The biphenyl group enhances the compound’s binding affinity, while the tert-butylamino group provides steric hindrance that can influence receptor selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action but different structural features.

    Atenolol: A beta-blocker that is more hydrophilic and has different pharmacokinetic properties.

    Metoprolol: Similar in action but with a different substituent pattern that affects its metabolism and duration of action.

Uniqueness

1-([1,1’-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride is unique due to its biphenyl group, which provides enhanced binding affinity and selectivity for beta-adrenergic receptors. The tert-butylamino group also contributes to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications.

Activité Biologique

1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride, also known by its CAS number 1426129-50-1, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H25NO3
  • Molecular Weight : 327.42 g/mol
  • Structure : The compound features a biphenyl moiety linked to a tert-butylamino group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been studied for its potential as an inhibitor of certain proteases and kinases, which are critical in various cellular processes.

Key Mechanisms:

  • Inhibition of Proteases : Studies indicate that compounds similar in structure can inhibit HIV protease activity, suggesting a potential antiviral application .
  • Kinase Inhibition : Research has shown that related compounds can inhibit receptor tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation .

In Vitro Studies

  • Antiviral Activity : In vitro studies have demonstrated the ability of related compounds to inhibit HIV replication in human CD4+ T-cells. The inhibition was linked to the structural features of the biphenyl and tert-butyl groups .
  • Kinase Profiling : A study involving kinase inhibition profiles revealed that certain biphenyl derivatives exhibit significant inhibitory effects on multiple kinases at concentrations as low as 10 µM, highlighting their potential as therapeutic agents against diseases characterized by dysregulated kinase activity .

Case Studies

  • Case Study 1 - HIV Protease Inhibition :
    • Objective : To evaluate the efficacy of biphenyl derivatives in inhibiting HIV protease.
    • Methodology : Human CD4+ T-cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in viral replication was observed at higher concentrations, supporting the hypothesis that these compounds can serve as antiviral agents.
  • Case Study 2 - Kinase Inhibition :
    • Objective : To assess the inhibitory effects on receptor tyrosine kinases.
    • Methodology : A panel of 48 kinases was tested using a Profiler Pro Kit.
    • Results : The compound showed over 50% inhibition on specific kinases, indicating its potential role in cancer therapy due to its ability to modulate critical signaling pathways .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Preliminary data suggest low toxicity levels in mammalian cell lines, but further studies are required to fully understand its safety in vivo.

Summary Table of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of HIV protease
Kinase inhibitionModulation of cell signaling
CytotoxicityLow toxicity in mammalian cells

Propriétés

IUPAC Name

1-(tert-butylamino)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-19(2,3)20-13-17(21)14-22-18-11-9-16(10-12-18)15-7-5-4-6-8-15;/h4-12,17,20-21H,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDCVTZYYGAZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.